molecular formula C8H8ClN3 B8429606 7-Chloro-1-methyl-1H-indazol-5-amine

7-Chloro-1-methyl-1H-indazol-5-amine

Cat. No.: B8429606
M. Wt: 181.62 g/mol
InChI Key: ZKPSSSNKCSIGSI-UHFFFAOYSA-N
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Description

4-[2-(2-Naphthoxy)ethoxy]benzaldehyde is a benzaldehyde derivative featuring a central benzaldehyde group connected via an ethoxy chain to a 2-naphthoxy substituent. These compounds are typically synthesized via Williamson ether reactions, where a halogenated intermediate reacts with a phenolic or naphtholic group under basic conditions (e.g., Cs₂CO₃ or K₂CO₃ in DMF) . The aldehyde group at the para position of the benzene ring makes these compounds versatile intermediates for synthesizing pharmaceuticals, agrochemicals, and materials science applications .

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

7-chloro-1-methylindazol-5-amine

InChI

InChI=1S/C8H8ClN3/c1-12-8-5(4-11-12)2-6(10)3-7(8)9/h2-4H,10H2,1H3

InChI Key

ZKPSSSNKCSIGSI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2Cl)N)C=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key benzaldehyde derivatives structurally analogous to 4-[2-(2-Naphthoxy)ethoxy]benzaldehyde, highlighting differences in substituents, synthesis, and biological activities:

Compound Name Substituent Molecular Formula Key Properties/Applications References
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde Pyridinyl group C₁₆H₁₇NO₂ Antimicrobial activity; precursor for oxadiazole derivatives (MIC: 8–26 μg/mL vs. bacteria)
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde Branched ethoxy chain C₁₈H₁₈O₅ Crystal structure with perpendicular aromatic rings (dihedral angle: 78.31°); used in polymer synthesis
4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde Nitroimidazole group C₁₆H₁₉N₃O₆ Radiosensitizer for hypoxic tumor cells; planar imidazole ring with nitro group deviation
4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde Pyridinylamino group C₁₅H₁₆N₂O₂ Intermediate for rosiglitazone (antidiabetic drug); optimized catalytic hydrogenation steps
4-{2-[Methyl(2-pyridinyl)amino]ethoxy}benzaldehyde PEG-like chain C₁₄H₂₀O₅ High solubility; used in bioconjugation (e.g., m-PEG4-benzaldehyde)

Structural and Functional Insights

  • Substituent Effects on Bioactivity :

    • Pyridinyl and imidazolyl groups enhance antimicrobial and radiosensitizing properties, respectively. For example, 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde derivatives exhibit potent bacterial inhibition (MIC: 8–26 μg/mL) , while nitroimidazole derivatives target hypoxic cancer cells .
    • PEG-like chains (e.g., 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzaldehyde) improve aqueous solubility, making them suitable for drug delivery systems .
  • Crystallographic Differences: Aromatic ring orientation varies significantly. For instance, 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde adopts a "W" conformation with perpendicular aromatic rings , whereas nitroimidazole derivatives exhibit planar imidazole rings . These structural features influence intermolecular interactions (e.g., hydrogen bonding, π-π stacking) and material properties .
  • Synthesis Optimization: Williamson ether synthesis is universally employed, but reaction conditions vary. For example, 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde requires Raney nickel for catalytic hydrogenation , while nitroimidazole derivatives involve multi-step coupling reactions .

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